molecular formula C24H24FN5O2S B2640333 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 1358372-45-8

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2640333
CAS No.: 1358372-45-8
M. Wt: 465.55
InChI Key: AWIRVGQEWMWQLG-UHFFFAOYSA-N
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Description

Structural Significance of Pyrazolo[4,3-d]Pyrimidine in Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine core serves as a privileged structure in kinase inhibitor design due to its ability to replicate the adenine-binding motif of ATP. This isostery allows the scaffold to form critical hydrogen bonds with kinase hinge regions while maintaining conformational flexibility for substituent optimization. The nitrogen-rich heterocyclic system enables π-π stacking interactions with aromatic residues in kinase pockets, as demonstrated in crystallographic studies of CDK2 inhibitors.

Substituent positioning profoundly influences kinase selectivity. For instance, C3 alkyl groups (e.g., ethyl in this compound) occupy hydrophobic regions adjacent to the ATP-binding cleft, enhancing affinity for tyrosine kinases like EGFR. The C6 2-phenylethyl group in this derivative extends into a secondary hydrophobic pocket present in many oncogenic kinases, a feature corroborated by molecular dynamics simulations of similar compounds.

Table 1: Structural Features and Corresponding Kinase Interactions

Position Substituent Kinase Interaction Mechanism Example Kinase Targets

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-13-17-7-5-4-6-8-17)33-15-20(31)26-19-11-9-18(25)10-12-19/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIRVGQEWMWQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a sulfanyl group and an acetamide moiety. Its molecular formula is C25H26FN5O2SC_{25}H_{26}FN_5O_2S with a molecular weight of 479.6 g/mol. The structural complexity suggests potential for diverse biological activities.

PropertyValue
Molecular Formula C25H26FN5O2S
Molecular Weight 479.6 g/mol
CAS Number 1358286-54-0

While specific literature on the mechanism of action for this compound is limited, compounds in the pyrazolopyrimidine class typically exhibit biological activities through interactions with various biological macromolecules such as enzymes and receptors. The presence of the sulfanyl group may enhance its binding affinity to target proteins, potentially influencing pathways related to cell signaling and metabolic processes.

Antimicrobial Activity

Preliminary studies indicate that pyrazolopyrimidine derivatives can exhibit antimicrobial properties. For example, similar compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Research on structurally related compounds suggests that they may possess anticancer properties. For instance, some derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In vitro studies using various cancer cell lines have demonstrated that pyrazolopyrimidine derivatives can show selective cytotoxicity, potentially leading to their development as therapeutic agents.

Case Studies and Research Findings

  • Study on Pyrazolopyrimidine Derivatives :
    A study investigating a series of pyrazolopyrimidine derivatives found that certain modifications enhanced their cytotoxic effects against specific cancer cell lines. The presence of hydrophobic substituents was correlated with increased potency due to improved membrane permeability .
  • Antimicrobial Evaluation :
    Research has indicated that similar compounds within the pyrazolopyrimidine class demonstrated minimum inhibitory concentration (MIC) values in the low micromolar range against resistant strains of bacteria . This suggests that this compound may also possess significant antimicrobial properties.
  • In Vivo Studies :
    Although in vivo studies specifically on this compound are lacking, related compounds have shown promising results in animal models for both anticancer and antimicrobial applications. These studies provide a foundation for further exploration into the biological activity of this specific compound .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Flow cytometric analyses have shown that these compounds can induce apoptosis in cancer cells at low micromolar concentrations.
  • Inhibition of Kinases : Certain derivatives have been identified as inhibitors of key kinases involved in cancer progression, including Aurora-A kinase and CDK2. For example, a structurally similar compound exhibited significant inhibitory activity against lung cancer cells (A549) with an IC50 value of 2.24 µM compared to doxorubicin .

Anti-inflammatory Applications

The compound also exhibits significant anti-inflammatory properties. Research has shown that derivatives of pyrazolo[4,3-d]pyrimidines can inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Key findings include:

  • Inhibition of COX Enzymes : Inhibitor screening assays have indicated that compounds similar to this target compound effectively suppress COX enzyme activity with IC50 values as low as 0.04 µmol.
  • Mechanism of Action : The mechanism involves reducing prostaglandin E2 (PGE2) production, which plays a critical role in inflammatory responses .

Structure-Activity Relationships (SAR)

The efficacy of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can be attributed to its unique structural features:

Structural FeatureDescription
Sulfanyl Group Enhances interaction with biological targets
Acetamide Functional Group Improves solubility and bioavailability
Substituted Aromatic Rings Facilitates better membrane permeability and binding affinity

Case Studies

Several studies have evaluated the biological activity of pyrazolo[4,3-d]pyrimidine derivatives:

  • Anticancer Efficacy : A study demonstrated that a derivative with a similar scaffold showed significant activity against various cancer cell lines, suggesting broad applicability in oncology.
  • Anti-inflammatory Effects : Another investigation highlighted the compound's ability to inhibit COX enzymes effectively and reduce inflammatory markers in vitro.

Comparison with Similar Compounds

Key Observations :

  • Substitution at position 6 (e.g., 2-phenylethyl vs. methoxybenzyl) significantly impacts lipophilicity and steric bulk .
  • The fluorophenyl position (ortho, meta, para) in the acetamide group influences electronic properties and target binding .

Physicochemical Properties and Spectral Data

Comparative data from analogs provide insights into the target compound’s properties:

Property Target Compound (Inferred) (4-Fluorophenyl Acetamide)
Melting Point Not reported 214–216°C 302–304°C 123°C
IR Stretches (cm⁻¹) ~3325 (N–H), ~1684 (C=O) 3325 (N–H), 1684 (C=O) Not reported 3340 (N–H), 1712 (C=O)
¹H NMR Expected aromatic δ 6.6–8.2 ppm δ 7.19–7.73 (Ar–H) Not reported δ 6.62–8.17 (Ar–H)
Mass Spec (m/z) ~550–600 (estimated) 486 (M⁺) 571 (M⁺+1) 274 (M⁺)

Analysis :

  • Higher melting points in chromenone-fused derivatives () suggest enhanced crystallinity due to planar aromatic systems .
  • IR and NMR data align with conserved acetamide and pyrazolo-pyrimidine functionalities across analogs .

Pharmacological Activity and Molecular Interactions

  • Anticancer Activity: Chromenone-pyrazolo-pyrimidine hybrids () exhibit anticancer properties via kinase inhibition, likely due to fluorine-enhanced binding to ATP pockets .
  • Enzyme Modulation : Sildenafil analogs () inhibit PDE5, implying that the pyrazolo-pyrimidine core is critical for enzyme interaction .
  • Structure-Activity Relationships (SAR) :
    • Fluorophenyl Position : Para-substitution (as in the target compound) optimizes electronic effects for receptor binding compared to meta/ortho .
    • Thioether Linkage : Enhances metabolic stability relative to ester or ether linkages .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can low yields be addressed?

Methodological Answer:
The synthesis of pyrazolo-pyrimidinone derivatives typically involves multi-step reactions, including cyclization, sulfanyl group incorporation, and amide coupling. A common challenge is low yield at the cyclization or sulfanylation stages. To address this:

  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like response surface methodology can identify optimal conditions .
  • Purification : Employ techniques like preparative HPLC or column chromatography with gradient elution to isolate intermediates .
  • Alternative Routes : Explore microwave-assisted synthesis to enhance reaction efficiency and reduce side products .

Basic: What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidinone core) .
  • NMR Spectroscopy : Use 1^1H, 13^13C, and 2D NMR (COSY, HSQC) to verify substituent positions, especially the sulfanyl and fluorophenyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or phosphatase targets) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases) .
  • Dose-Response Curves : Use 8–10 concentration points to calculate IC50_{50} values. Ensure replicates (n ≥ 3) to assess variability .
  • Selectivity Screening : Test against related enzymes to identify off-target effects .

Advanced: How can computational modeling guide the optimization of its pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinity to target proteins (e.g., ATP-binding pockets) and assess conformational stability .
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp can estimate solubility, CYP450 interactions, and blood-brain barrier penetration .
  • Quantum Mechanical (QM) Calculations : Analyze electron density maps to modify substituents (e.g., fluorophenyl group) for enhanced metabolic stability .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables .
  • Experimental Replication : Standardize protocols (e.g., cell lines, assay buffers) to minimize variability. Use blinded analysis for objectivity .
  • Mechanistic Studies : Employ CRISPR knockout models or siRNA silencing to confirm target specificity .

Advanced: What experimental design strategies minimize resource use while maximizing data quality?

Methodological Answer:

  • Fractional Factorial Design : Screen critical variables (e.g., pH, temperature) with reduced experiments. Prioritize factors via Pareto analysis .
  • High-Throughput Screening (HTS) : Use automated liquid handlers for parallel synthesis and assay execution .
  • Cheminformatics : Apply clustering algorithms to prioritize derivatives with novel substituents .

Advanced: How can reaction mechanisms for sulfanyl group incorporation be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated reagents to identify rate-determining steps .
  • In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during sulfanylation .
  • Computational Reaction Path Search : Use software like GRRM17 to map transition states and energy barriers .

Advanced: What strategies ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression .
  • Standard Operating Procedures (SOPs) : Document solvent purity thresholds, drying times, and stirring rates .
  • Cross-Lab Validation : Collaborate with independent labs to verify yields and purity .

Advanced: How can enantiomeric impurities be detected and resolved?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose/amylose derivatives (e.g., Chiralpak IA/IB) and polar organic mobile phases .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) during salt formation .

Advanced: What methodologies assess the compound’s in vitro toxicity profile?

Methodological Answer:

  • Hepatotoxicity Screening : Use primary hepatocytes or HepG2 cells with lactate dehydrogenase (LDH) release assays .
  • hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac liability .
  • Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) in macrophage models .

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